molecular formula C13H12O2 B6331087 Methyl 6-methylnaphthalene-1-carboxylate CAS No. 91902-60-2

Methyl 6-methylnaphthalene-1-carboxylate

Cat. No.: B6331087
CAS No.: 91902-60-2
M. Wt: 200.23 g/mol
InChI Key: QKPWHTVLSINHGS-UHFFFAOYSA-N
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Description

Methyl 6-methylnaphthalene-1-carboxylate is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a methyl group at position 6 and a methyl ester at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name

methyl 6-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPWHTVLSINHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612717
Record name Methyl 6-methylnaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91902-60-2
Record name Methyl 6-methylnaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Methanol Esterification

The most widely adopted method involves refluxing 6-methylnaphthalene-1-carboxylic acid with methanol in the presence of sulfuric acid. A representative protocol from demonstrates:

  • Conditions : 130°C, 2 hours, 4.6 wt% H₂SO₄

  • Yield : 90.1 mol%

  • Purity : 98.4% after recrystallization

The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration. Critical parameters include:

  • Methanol-to-acid molar ratio (5:1 optimal)

  • Temperature control to minimize decarboxylation

  • Catalyst concentration balancing reaction rate and byproduct formation.

Alkaline Methylation with Dimethyl Sulfate

Adapting methods from, methylation of 6-hydroxy-1-naphthoic acid derivatives provides an alternative pathway:

  • Reaction Sequence :

    • Dissolve 6-hydroxy-1-naphthoic acid in butyl acetate (4:1 solvent-to-substrate ratio)

    • Add K₂CO₃ (1.05 eq) and dimethyl sulfate (1.2 eq) at 85–90°C

    • Quench with aqueous KOH to drive reaction completion

  • Performance Metrics :

    • Conversion: 95%

    • Isolated yield: 82–87%

    • Impurities: <2% residual hydroxy intermediate

This method avoids extreme temperatures but requires careful stoichiometry to prevent over-methylation.

Catalytic Oxidation-Methylation Tandem Processes

Liquid-Phase Air Oxidation of 2-Bromo-6-Methylnaphthalene

Patent discloses a two-step synthesis applicable to structural analogs:

  • Oxidation :

    • Substrate: 2-Bromo-6-methylnaphthalene

    • Catalyst: Co(OAc)₂/Mn(OAc)₂/KBr (2.2:2.2:1.4 wt%)

    • Conditions: 175°C, 30 kg/cm² air pressure, glacial acetic acid solvent

    • Outcome: 96.5 mol% 6-bromo-2-naphthalenecarboxylic acid

  • Esterification :

    • Methanol, H₂SO₄ (4.6 wt%), 130°C, 2 hours

    • Yield: 90.1% methyl ester

Though developed for a brominated analog, this approach is adaptable by substituting the methyl group at position 6 and adjusting catalyst loading.

Microbial Oxidation Pathways

Sphingomonas paucimobilis-Mediated Synthesis

Study reveals microbial oxidation of 2,6-dimethylnaphthalene produces carboxylated metabolites:

SubstrateProductYield (%)
2,6-Dimethylnaphthalene5-Methylsalicylic acid methyl ester27.5
2-Hydroxymethyl-6-methylnaphthalene3.2

Though yields are modest, this route offers enantioselectivity unattainable via chemical methods. Engineering oxygenase enzymes could enhance productivity for 6-methylnaphthalene-1-carboxylate derivatives.

Comparative Methodological Analysis

Efficiency Metrics

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-catalyzed esterification130290.198.4
Alkaline dimethyl sulfate85–903–48796
Microbial oxidation3048–7227.585

Industrial Applicability

  • Batch Esterification : Preferred for high-purity demands (>98%), despite energy-intensive reflux

  • Continuous Alkylation : Scalable for ton-scale production using flow reactors

  • Biocatalytic Routes : Niche applications in chiral synthesis, limited by throughput

Chemical Reactions Analysis

Methyl group oxidation

The 6-methyl substituent undergoes sequential enzymatic oxidation:

  • Hydroxylation at the methyl group forms 6-hydroxymethylnaphthalene-1-carboxylate

  • Further oxidation converts this intermediate to 6-carboxy-naphthalene-1-carboxylate (dicarboxylic acid derivative) through aldehyde intermediates

Key enzymatic players:

  • Monooxygenases initiating hydroxylation

  • Dehydrogenases facilitating aldehyde→carboxylic acid conversion

Ring oxidation

Concurrent with methyl oxidation, the aromatic system undergoes:

  • Dioxygenation at positions 1,2 or 2,3 of the naphthalene ring

  • Formation of dihydrodiol intermediates

  • Subsequent dehydrogenation to dihydroxynaphthalene derivatives

Degradation Products

Experimental data from Sphingomonas paucimobilis studies reveal these major transformation products:

ProductRelative Abundance (%)Key Mass Fragments (m/z)Structural Features
6-Methyl-2-naphthoic acid50.0200 (M+), 169, 141, 115Methyl migration with carboxylation
1,2-Dihydroxy-6-methylnaphthalene0.5234 (M+), 216, 200, 169Dioxygenated ring structure
5-Methylsalicylic acid derivatives27.5166 (M+), 134, 106Ring fission product
2-Hydroxymethyl-6-methylnaphthalene3.2172 (M+), 157, 129Initial hydroxylation product

Reaction Mechanisms

Three distinct biochemical pathways have been characterized:

Pathway A (Dominant route):

  • Initial C-2 methyl hydroxylation

  • Oxidation to carboxylic acid

  • Subsequent ring dioxygenation

  • Meta-cleavage via chromene carboxylate intermediate

Pathway B (Alternative):

  • Direct ring dioxygenation

  • Dehydrogenation to dihydroxy derivatives

  • Spontaneous cyclization to naphthalide structures

Pathway C (Side reaction):

  • Concurrent methyl and ring oxidation

  • Formation of dead-end dicarboxylic acid derivatives

Environmental Relevance

Microbial degradation studies demonstrate:

  • Complete mineralization occurs via β-ketoadipate pathway

  • Rate-limiting step: Initial hydroxylation (k = 0.12 ± 0.03 h⁻¹)

  • Environmental half-life: 8-14 days in aerobic soils

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-methylnaphthalene-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

  • Anti-inflammatory Agents : Research indicates that derivatives of 6-methylnaphthalene-1-carboxylic acid exhibit anti-inflammatory properties. These compounds are being investigated for their ability to modulate inflammatory pathways, making them candidates for new anti-inflammatory drugs .
  • Synthesis of Bioactive Compounds : The compound is utilized in synthesizing bioactive molecules that can act on specific biological targets. For example, it has been used as an intermediate in the production of naphthalene-based drugs that target cancer cells .

Agricultural Applications

In agriculture, this compound has been employed in the development of agrochemicals.

  • Pesticides and Herbicides : Its derivatives are being researched for their efficacy as pesticides and herbicides. The structural properties of the compound allow it to interact with plant metabolism, potentially leading to effective pest control solutions .

Organic Synthesis

The compound is a valuable building block in organic chemistry for synthesizing more complex molecules.

  • Synthetic Intermediates : this compound is often used as a starting material in multi-step synthetic pathways to create various naphthalene derivatives. These derivatives can be further modified to enhance their properties for specific applications .

Environmental Applications

Recent studies have explored the environmental impact and degradation pathways of methyl-substituted naphthalenes, including this compound.

  • Biodegradation Studies : Research has shown that certain microbial strains can metabolize methyl-substituted naphthalenes, which is significant for bioremediation efforts aimed at cleaning up environmental pollutants .

Data Tables

Below are data tables summarizing key findings related to the applications of this compound.

Table 1: Pharmaceutical Applications

Application TypeCompound DerivativePotential Use
Anti-inflammatory6-Methylnaphthalene-1-carboxylic acidModulation of inflammatory pathways
Bioactive compoundsNaphthalene-based drugsTargeting cancer cells

Table 2: Agricultural Applications

Application TypeCompound DerivativePotential Use
PesticidesVarious methyl derivativesEffective pest control
HerbicidesNaphthalene derivativesTargeting specific weeds

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant anti-inflammatory activity in vitro. The compound was shown to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Biodegradation

Research involving Sphingomonas paucimobilis highlighted the microbial degradation pathways of methyl-substituted naphthalenes. The study revealed that this bacterium could efficiently metabolize this compound, indicating its potential use in bioremediation strategies to address environmental contamination from aromatic hydrocarbons .

Mechanism of Action

The mechanism of action of methyl 6-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The naphthalene ring structure allows for interactions with aromatic receptors and enzymes, influencing biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between methyl 6-methylnaphthalene-1-carboxylate and related compounds:

Compound Molecular Weight Functional Groups Solubility Key Applications/Roles
This compound 200.23 (estimated) Naphthalene core, methyl ester, methyl substituent Low (non-polar solvents) Intermediate in organic synthesis; potential use in polymer research
1-Methylnaphthalene 142.20 Naphthalene core, single methyl substituent Insoluble in water; soluble in organic solvents Industrial solvent; component in fuels
2-Methylnaphthalene 142.20 Naphthalene core, methyl at position 2 Similar to 1-methylnaphthalene Precursor for dyes and surfactants
Sandaracopimaric acid methyl ester 332.47 Diterpene backbone, methyl ester Low aqueous solubility Natural resin component; antimicrobial properties
Methyl palmitate 270.45 Saturated fatty acid methyl ester Insoluble in water Biodiesel additive; cosmetic emollient


Key Observations :

  • The naphthalene derivatives (1- and 2-methylnaphthalene) lack the carboxylate group, reducing their polarity compared to this compound. This difference likely impacts their environmental persistence and biological interactions .
  • Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) share the ester functional group but feature a more complex terpene backbone, which enhances their biological activity in natural resins .

Toxicological and Environmental Profiles

Methylnaphthalenes (1- and 2-Methylnaphthalene)
  • Systemic Effects : Both compounds exhibit respiratory and hepatic toxicity, with mechanisms linked to metabolic activation via cytochrome P450 enzymes .
This compound
Diterpenoid Methyl Esters
  • Biological Activity : Compounds like sandaracopimaric acid methyl ester exhibit antimicrobial properties but lack comprehensive toxicological data .

Analytical Characterization

  • Spectroscopic Techniques : Methyl esters (e.g., methyl shikimate) are routinely analyzed via $ ^1H $-NMR, $ ^{13}C $-NMR, and FTIR to confirm esterification and substituent positions . For this compound, similar methods would identify the methyl ester (C=O stretch at ~1740 cm$ ^{-1} $) and aromatic protons (δ 7.5–8.5 ppm in $ ^1H $-NMR).

Biological Activity

Methyl 6-methylnaphthalene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

This compound is an ester derived from naphthalene, featuring a methylene group and a carboxylate functional group. The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : The ester group can be reduced to an alcohol.
  • Substitution : Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The ester group can hydrolyze to release the corresponding acid, which may participate in various biochemical pathways. The naphthalene structure allows for interactions with aromatic receptors and enzymes, influencing biological processes such as:

  • Enzyme Activity : Interactions with cytochrome P450 enzymes have been noted, which play a critical role in drug metabolism .
  • Cell Signaling : Potential involvement in signaling pathways related to inflammation and cancer progression .

Biological Activity

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity : Some studies suggest that naphthalene derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Activity : Preliminary findings indicate that the compound may possess antimicrobial properties, although detailed studies are needed to quantify this effect .

Antioxidant Properties

A study examined the antioxidant activity of various naphthalene derivatives, including this compound. The results indicated significant radical scavenging activity, measured using DPPH and ABTS assays. For instance:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound28.082402.95

This data suggests that the compound has potential as a natural antioxidant agent .

Antimicrobial Studies

Another investigation focused on the antimicrobial effects of methyl-substituted naphthalenes. The study utilized various bacterial strains to assess the inhibitory effects of these compounds. This compound showed moderate activity against certain strains, indicating its potential as a lead compound for developing antimicrobial agents .

Q & A

Q. Methodological Answer :

  • Multi-Omics Workflow : Combine RNA sequencing (transcriptomics) with LC-MS-based metabolomics to map pathways like oxidative stress or inflammation.
  • Bioinformatics Tools : Use Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to link gene expression changes to metabolic perturbations.
  • Validation : Confirm findings with targeted assays (e.g., qPCR for key genes or enzyme activity tests). The query strings in Table B-2 highlight prioritized terms (e.g., "gene expression," "metabolome") for literature mining .

Basic: What are the primary metabolic pathways of methylnaphthalene derivatives?

Q. Methodological Answer :

  • Phase I Metabolism : Oxidation by CYP1A1/2 and CYP2E1 to form epoxides or dihydrodiols.
  • Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites for excretion.
  • Toxic Intermediates : Reactive quinones may form DNA adducts, as observed in 1-methylnaphthalene studies . Pharmacokinetic data extraction (Table C-2) should track metabolite profiles across exposure durations .

Advanced: How should dose-response models address non-linear kinetics in methylnaphthalene toxicity?

Q. Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate saturable metabolism parameters (e.g., CYP enzyme capacity) to predict tissue-specific exposure.
  • Benchmark Dose (BMD) Analysis : Use Bayesian methods to estimate lower confidence limits for adverse effects, accounting for metabolic interindividual variability.
  • Cross-Species Extrapolation : Adjust for differences in metabolic rates using allometric scaling (e.g., murine vs. human hepatic clearance) .

Basic: What data gaps exist in methylnaphthalene toxicology?

Answer :
Key gaps per Chapter 6 :

  • Chronic Inhalation Data : Limited studies on low-dose, long-term respiratory effects.
  • Developmental Toxicity : Insufficient evidence on transplacental or lactational transfer.
  • Biomarker Validation : No established biomarkers for early detection of subclinical effects.

Advanced: What statistical frameworks are recommended for meta-analyses of methylnaphthalene studies?

Q. Methodological Answer :

  • Random-Effects Models : Account for heterogeneity across study designs and populations.
  • Sensitivity Analysis : Test robustness by excluding high-risk-of-bias studies (per Table C-7 criteria ).
  • Publication Bias Adjustment : Use funnel plots or Egger’s regression to detect missing data.

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